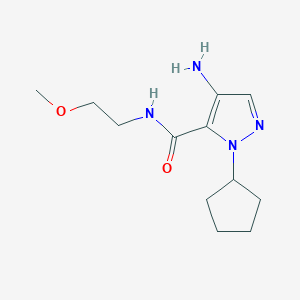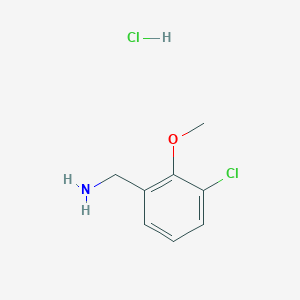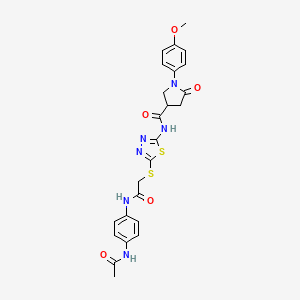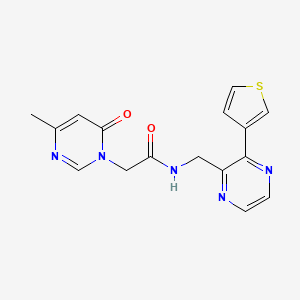
4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of functional groups such as an amino group, a cyclopentyl group, and a methoxyethyl group contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the specific diketone used is cyclopentanone, which reacts with hydrazine hydrate under acidic conditions to form the pyrazole ring.
-
Introduction of the Amino Group: : The amino group is introduced through a nucleophilic substitution reaction. The pyrazole intermediate is treated with an appropriate amine, such as ammonia or an amine derivative, to introduce the amino group at the desired position on the pyrazole ring.
-
Attachment of the Methoxyethyl Group: : The methoxyethyl group is introduced via an alkylation reaction. The pyrazole intermediate is reacted with 2-methoxyethyl chloride in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group or the methoxyethyl group. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
-
Reduction: : Reduction reactions can target the pyrazole ring or the carboxamide group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The amino group and the methoxyethyl group can participate in nucleophilic substitution reactions. Halogenated reagents or strong nucleophiles can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents (e.g., chloroformates), strong nucleophiles (e.g., sodium azide), and appropriate solvents (e.g., dimethyl sulfoxide).
Major Products
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific biological targets may lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.
4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide: Contains an ethyl group instead of a methoxyethyl group, potentially altering its chemical properties and applications.
4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide: Features a hydroxyethyl group, which may influence its solubility and reactivity.
Uniqueness
The presence of the methoxyethyl group in 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide distinguishes it from similar compounds. This functional group can impact the compound’s solubility, reactivity, and interaction with biological targets, making it a unique candidate for various applications.
Propriétés
IUPAC Name |
4-amino-2-cyclopentyl-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-18-7-6-14-12(17)11-10(13)8-15-16(11)9-4-2-3-5-9/h8-9H,2-7,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVVISEERLDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=NN1C2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2839602.png)
![N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2839605.png)
![benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate](/img/structure/B2839606.png)
![5-Bromo-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2839607.png)
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2839608.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2839613.png)

![N-(3-chlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2839616.png)
![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2839617.png)
![methyl 3-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2839618.png)
![5-[(2-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2839622.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839623.png)
